REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:25])([O:4][C:5]([N:7](C(OC(C)(C)C)=O)[C:8]1[O:9][CH:10]=[C:11]([C:13](OCC)=[O:14])[N:12]=1)=[O:6])[CH3:3].C([BH-](CC)CC)C.[Na+]>O1CCCC1>[C:2]([O:4][C:5](=[O:6])[NH:7][C:8]1[O:9][CH:10]=[C:11]([CH2:13][OH:14])[N:12]=1)([CH3:25])([CH3:1])[CH3:3] |f:1.2|
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
reactant
|
Smiles
|
CC(C)(OC(=O)N(C=1OC=C(N1)C(=O)OCC)C(=O)OC(C)(C)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[BH-](CC)CC.[Na+]
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(NC=1OC=C(N1)CO)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |